molecular formula C14H14N2O2S B371311 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide CAS No. 329078-75-3

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide

Cat. No.: B371311
CAS No.: 329078-75-3
M. Wt: 274.34g/mol
InChI Key: JSMSFLZIQUECEV-UHFFFAOYSA-N
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Description

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide is an organic compound with the molecular formula C14H14N2O2S It is characterized by the presence of a furan ring, a thioxoacetamide group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide typically involves the reaction of 2-furylmethylamine with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thioxoacetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide
  • **2-[(2-furylmethyl)amino]-N-(4-chlorophenyl)-2-thioxoacetamide
  • **2-[(2-furylmethyl)amino]-N-(4-nitrophenyl)-2-thioxoacetamide

Uniqueness

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the thioxoacetamide group allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(4-methylphenyl)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-13(17)14(19)15-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMSFLZIQUECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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